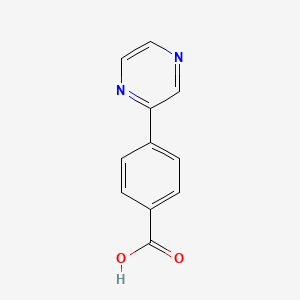

4-(Pyrazin-2-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyrazin-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCMRHMNLNXEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466495 | |

| Record name | 4-(Pyrazin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216060-23-0 | |

| Record name | 4-(Pyrazin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrazin-2-ylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyrazin-2-yl)benzoic Acid: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and relevant biological context of 4-(Pyrazin-2-yl)benzoic acid. The information is curated for professionals in chemical research and drug development, with a focus on presenting precise data and established experimental methodologies.

Chemical Structure and Identification

This compound is a bifunctional aromatic compound featuring a benzoic acid moiety substituted with a pyrazine ring at the 4-position. This unique arrangement of a carboxylic acid group and a nitrogen-containing heterocycle imparts specific chemical and physical properties relevant to its application in medicinal chemistry and materials science.

Structural Representation:

-

IUPAC Name: this compound

-

CAS Number: 216060-23-0[1]

-

Molecular Formula: C₁₁H₈N₂O₂

-

Molecular Weight: 200.19 g/mol [2]

-

Canonical SMILES: C1=CC(=CC=C1C2=NC=CN=C2)C(=O)O

-

InChI Key: DCCMRHMNLNXEDE-UHFFFAOYSA-N

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings. While specific experimental values for some properties are not widely published, data from suppliers and analogous compounds provide a reliable reference. The compound is typically supplied as a powder with a purity of 95-98%.[1][2]

| Property | Value | Source/Notes |

| Physical Form | Powder | [3] |

| Melting Point | Not experimentally reported in literature. | Based on analogous compounds like benzoic acid (122.41 °C), the melting point is expected to be significantly higher due to increased molecular weight and intermolecular interactions.[4] |

| Boiling Point | Not experimentally reported. | Expected to be high with decomposition, similar to other aromatic carboxylic acids. |

| Solubility | Sparingly soluble in water. | Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and alcohols. Benzoic acid's solubility in water is 3.44 g/L at 25 °C, and it is soluble in various organic solvents.[4][5] |

| pKa | Not experimentally reported. | The pKa of benzoic acid is 4.20. The electron-withdrawing nature of the pyrazine ring is expected to slightly lower the pKa of the carboxylic acid group, making it a stronger acid. |

Spectral Data and Characterization

Spectroscopic analysis is essential for the verification of the chemical structure and purity of this compound. While a dedicated public spectrum for this specific compound is not available, the expected spectral features can be inferred from the analysis of its constituent parts: a 1,4-disubstituted benzene ring, a pyrazine ring, and a carboxylic acid group.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyrazine rings, as well as a characteristic downfield signal for the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically observed at δ 12-13 ppm.

-

Benzoic Acid Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Pyrazine Protons: Three signals in the heteroaromatic region (δ 8.5-9.0 ppm), corresponding to the three protons on the pyrazine ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, indicative of hydrogen bonding.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.[6]

-

C=C Stretch (Aromatic Rings): Multiple sharp bands in the 1600-1450 cm⁻¹ region.[6]

-

C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.

Experimental Protocols

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of the C-C bond between the pyrazine and benzoic acid moieties.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 2-chloropyrazine and 4-carboxyphenylboronic acid.

Reaction Scheme:

Materials:

-

2-Chloropyrazine

-

4-Carboxyphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate with a suitable phosphine ligand)[7]

-

Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))[7]

-

Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)[4][7]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 2-chloropyrazine (1.0 eq.), 4-carboxyphenylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (0.5-5 mol%).

-

Solvent Addition and Degassing: Add the solvent mixture and degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

-

Work-up: After completion, cool the reaction to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

Workflow Diagram:

Biological Activity and Signaling Pathways

While direct biological activity data for this compound is limited in public literature, its structural motif is of significant interest in drug discovery. Notably, derivatives of this compound have been identified as potent inhibitors of Casein Kinase 2, alpha 1 (CSNK2A1), a serine/threonine kinase implicated in various cellular processes and diseases, particularly cancer.[4]

The 4-carboxyphenyl substituent has been described as optimal for the activity of these pyrazine-based CSNK2A1 inhibitors.[4] The carboxylic acid group typically forms a key salt bridge with a catalytic lysine residue (K68) in the ATP-binding pocket of the kinase.[4]

CSNK2A1 is a key regulator of numerous signaling pathways that control cell proliferation, survival, and apoptosis.[8] Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target. Inhibition of CSNK2A1 can disrupt these oncogenic pathways, leading to anti-tumor effects.

CSNK2A1 Signaling Pathway Overview:

This diagram illustrates that CSNK2A1 promotes cell proliferation and survival by activating key oncogenic pathways like Wnt/β-catenin, PI3K/Akt, and NF-κB, while simultaneously inhibiting apoptosis.[8] Derivatives of this compound can inhibit CSNK2A1, thereby blocking these downstream effects.

Safety and Handling

Based on safety data for structurally related compounds, this compound should be handled with care in a laboratory setting. It is classified as potentially harmful if swallowed and may cause skin and eye irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable building block in chemical synthesis, particularly for the development of kinase inhibitors. Its synthesis is readily achievable through established cross-coupling methodologies. While comprehensive experimental data for the parent compound is still emerging, its structural features and the biological activity of its derivatives highlight its potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational resource for researchers and scientists working with this promising chemical entity.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 216060-23-0 | this compound | Next Peptide [nextpeptide.com]

- 3. This compound | 216060-23-0 [sigmaaldrich.com]

- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. benchchem.com [benchchem.com]

- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 8. uniprot.org [uniprot.org]

Physicochemical Profile of 4-(Pyrazin-2-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 4-(Pyrazin-2-yl)benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document also includes detailed experimental protocols for the determination of key physicochemical parameters, which are crucial for applications in pharmaceutical and materials science research.

Core Physicochemical Data

The following tables summarize the available and predicted physicochemical data for this compound. It is important to note that where experimental values are not available, predicted data from computational models are provided.

Table 1: General and Structural Information

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₁H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 200.19 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=CN=C2)C(=O)O | PubChem[1] |

| InChI Key | DCCMRHMNLNXEDE-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 216060-23-0 | - |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Prediction Tool/Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa (acidic) | ~4-5 | Estimated based on benzoic acid and pyrazine pKa values |

| Aqueous Solubility | Not available | - |

| logP (Octanol-Water Partition Coefficient) | 1.87 | XLogP3 (PubChem) |

Note: The pKa is estimated based on the known pKa of benzoic acid (around 4.2) and the electron-withdrawing nature of the pyrazine ring, which would be expected to slightly increase the acidity of the carboxylic acid. Direct experimental measurement is recommended for accurate determination.

Experimental Protocols for Physicochemical Characterization

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are standard methods widely used in the characterization of organic compounds.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.

-

Measurement:

-

A preliminary "fast run" is conducted by heating the sample at a rate of 5-10 °C per minute to obtain an approximate melting range.

-

For an accurate measurement, a fresh sample is heated to about 20 °C below the approximate melting point. The heating rate is then reduced to approximately 2 °C per minute.

-

The temperature at which the first crystal melts and the temperature at which the last crystal disappears are recorded as the melting point range.

-

-

Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Acid Dissociation Constant (pKa) Determination

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration

-

Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter and electrode as the titrant is added in small increments.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug development, affecting bioavailability and formulation.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of solid this compound is added to a known volume of purified water (or a buffer of specific pH) in a sealed flask.

-

Shaking: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of the lipophilicity of a compound, which is a key determinant of its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscated layers.

-

Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC or UV-Vis spectroscopy).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of experiments for the comprehensive physicochemical characterization of a novel organic acid like this compound.

This guide provides a foundational understanding of the physicochemical properties of this compound and the experimental procedures required for their determination. For researchers in drug discovery and development, accurate measurement of these parameters is a critical step in assessing the potential of a new chemical entity.

References

4-(Pyrazin-2-yl)benzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrazin-2-yl)benzoic acid is a heterocyclic aromatic compound that has garnered interest in medicinal chemistry and drug development. Its structure, featuring a pyrazine ring linked to a benzoic acid moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its relevance in targeting cellular signaling pathways for therapeutic intervention.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value |

| CAS Number | 216060-23-0 |

| Molecular Formula | C₁₁H₈N₂O₂ |

| Molecular Weight | 200.19 g/mol |

| Monoisotopic Mass | 200.05858 Da[1] |

| Predicted XlogP | 1.0[1] |

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide insights into the molecule's shape and can aid in its identification in mass spectrometry-based experiments.[1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 201.06586 | 141.1 |

| [M+Na]⁺ | 223.04780 | 149.5 |

| [M-H]⁻ | 199.05130 | 144.1 |

| [M+NH₄]⁺ | 218.09240 | 156.4 |

| [M+K]⁺ | 239.02174 | 145.9 |

| [M+H-H₂O]⁺ | 183.05584 | 132.8 |

| [M+HCOO]⁻ | 245.05678 | 161.9 |

| [M+CH₃COO]⁻ | 259.07243 | 181.1 |

Synthesis of this compound

The synthesis of this compound can be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids.

Experimental Workflow

The general workflow for the synthesis is depicted below.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from the synthesis of similar 2-arylpyrazine compounds.[2]

Materials:

-

2-Chloropyrazine

-

4-(Methoxycarbonyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Suzuki Coupling:

-

To a nitrogen-purged flask, add 2-chloropyrazine (1.0 equiv), 4-(methoxycarbonyl)phenylboronic acid (1.2 equiv), potassium phosphate (3.0 equiv), tricyclohexylphosphine (10 mol%), and palladium(II) acetate (5 mol%).

-

Add a degassed mixture of toluene and water (e.g., 10:1 ratio).

-

Heat the reaction mixture under reflux (e.g., at 100-110 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 4-(pyrazin-2-yl)benzoate.

-

-

Saponification:

-

Dissolve the purified methyl 4-(pyrazin-2-yl)benzoate (1.0 equiv) in a mixture of THF and water.

-

Add lithium hydroxide (e.g., 2-3 equiv) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with dilute HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

-

Relevance in Drug Development: Targeting CSNK2A

Derivatives of this compound have been identified as potent inhibitors of Casein Kinase 2 alpha (CSNK2A), a serine/threonine kinase that is a key regulator of numerous cellular processes.[2] Dysregulation of CSNK2A has been implicated in various diseases, including cancer and viral infections.

CSNK2A's Role in Viral Replication

Viruses often hijack host cell machinery to facilitate their life cycle. CSNK2 has been identified as a critical host factor for the replication of several viruses, including pathogenic β-coronaviruses.[3][4] CSNK2 can be involved in various stages of the viral life cycle, from entry into the host cell to the replication of viral genetic material and assembly of new virions.[3][4][5]

Mechanism of Inhibition

This compound serves as a core scaffold for inhibitors that target the ATP-binding pocket of CSNK2A. Research has shown that the 4'-carboxyphenyl group is an optimal substituent at the 2-position of the pyrazine ring for potent CSNK2A activity.[2] By inhibiting CSNK2A, these compounds can disrupt the viral life cycle, presenting a promising strategy for the development of broad-spectrum antiviral therapies.

Signaling Pathway Diagram

The following diagram illustrates the role of CSNK2 in promoting viral replication and how its inhibition can block this process.

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its utility as a core scaffold for potent CSNK2A inhibitors highlights its potential in the creation of novel antiviral and anticancer therapeutics. The synthetic route via Suzuki-Miyaura coupling provides a reliable method for its preparation and for the generation of diverse analog libraries for structure-activity relationship studies. Further research into this and related compounds is warranted to fully explore their therapeutic potential.

References

- 1. PubChemLite - 4-pyrazin-2-ylbenzoic acid (C11H8N2O2) [pubchemlite.lcsb.uni.lu]

- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Host kinase CSNK2 is a target for inhibition of pathogenic β-coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CSNK2 suppresses autophagy by activating FLN-NHL-containing TRIM proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 4-(Pyrazin-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide addresses the solubility of 4-(Pyrazin-2-yl)benzoic acid, a heterocyclic aromatic carboxylic acid of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a comprehensive overview of the standardized experimental protocols for determining its solubility in various solvents. The methodologies detailed herein are essential for researchers engaged in the preclinical and formulation development stages of drug discovery.

Introduction to Solubility in Drug Development

Aqueous solubility is a pivotal parameter in the drug discovery and development process. Poor solubility can lead to a host of challenges, including:

-

Difficulties in developing suitable formulations for preclinical and clinical studies.[2]

-

Underestimated toxicity due to limited exposure in safety studies.[1][3]

Therefore, a thorough understanding and quantitative measurement of a compound's solubility are imperative for making informed decisions during lead optimization and candidate selection. This guide focuses on two primary types of solubility measurements: thermodynamic solubility and kinetic solubility .

-

Thermodynamic (or Equilibrium) Solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[4] This "gold standard" measurement is crucial for formulation development and biopharmaceutical classification.[5]

-

Kinetic Solubility is determined by observing the concentration at which a compound, typically dissolved in a stock solution like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous buffer.[1][2][3] This high-throughput method is valuable for the rapid screening of large numbers of compounds in early discovery phases.[1][3]

Data Presentation: A Template for Your Findings

As experimental solubility data for this compound is not readily published, researchers will need to generate this data empirically. The following tables are provided as a structured template for recording and comparing the results obtained from the experimental protocols outlined in this guide.

Table 1: Thermodynamic Solubility of this compound

| Solvent/Buffer System | pH | Temperature (°C) | Incubation Time (h) | Measured Solubility (µg/mL) | Measured Solubility (µM) | Analytical Method |

|---|---|---|---|---|---|---|

| Phosphate-Buffered Saline | 7.4 | 25 | 24 | HPLC-UV | ||

| Phosphate-Buffered Saline | 7.4 | 37 | 24 | HPLC-UV | ||

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 24 | HPLC-UV | ||

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 24 | HPLC-UV | ||

| Water | Neutral | 25 | 24 | LC-MS | ||

| Ethanol | N/A | 25 | 24 | HPLC-UV |

| Dichloromethane | N/A | 25 | 24 | | | HPLC-UV |

Table 2: Kinetic Solubility of this compound

| Buffer System | pH | Incubation Time (h) | Final DMSO (%) | Measured Solubility (µM) | Detection Method |

|---|---|---|---|---|---|

| Phosphate-Buffered Saline | 7.4 | 2 | 2 | Turbidimetry | |

| Phosphate-Buffered Saline | 6.5 | 2 | 2 | Turbidimetry |

| Phosphate-Buffered Saline | 5.5 | 2 | 2 | | Turbidimetry |

Experimental Protocols

The following sections provide detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the most reliable technique for measuring equilibrium solubility.[6] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Materials and Equipment:

-

This compound (solid powder)

-

Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, organic solvents)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Analytical balance

-

pH meter

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-labeled vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[6]

-

Solvent Addition: Add a known volume of the desired solvent or buffer to the vial.

-

Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[3][4]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, either centrifuge the samples or allow them to sediment under gravity.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of this compound.[2][3]

-

pH Measurement: For aqueous solutions, measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[6]

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method measures the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.[4][7]

Materials and Equipment:

-

This compound stock solution (e.g., 10 mM in 100% DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent for analysis)

-

Multi-channel pipettes or automated liquid handler

-

Plate reader capable of measuring absorbance (nephelometer or spectrophotometer)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[8]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

-

Addition to Buffer: Transfer a small, fixed volume of each DMSO concentration into a new 96-well plate. Then, rapidly add the aqueous buffer to all wells, typically resulting in a final DMSO concentration of 1-2%.[7][8]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period, typically 1 to 2 hours.[8][9]

-

Turbidity Measurement: Measure the turbidity of each well by detecting light scattering with a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[4][8]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured turbidity does not exceed a predetermined threshold above the background (buffer with DMSO only).[8]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound, outlining the key decision points and processes for both thermodynamic and kinetic assays.

Caption: General workflow for solubility determination.

Conclusion

While direct solubility data for this compound remains to be broadly published, this guide equips researchers with the necessary protocols to generate reliable and crucial data. The choice between the shake-flask method for thermodynamic solubility and the turbidimetric assay for kinetic solubility will depend on the stage of research and the specific questions being addressed. Accurate determination of this fundamental property is a cornerstone of successful drug development, enabling the progression of compounds with optimal biopharmaceutical characteristics.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. enamine.net [enamine.net]

- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. evotec.com [evotec.com]

- 8. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Spectroscopic Characterization of 4-(Pyrazin-2-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Pyrazin-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such data.

Introduction

This compound is a bifunctional organic compound featuring a pyrazine ring linked to a benzoic acid moiety. This unique structure imparts specific electronic and chemical properties, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₈N₂O₂), the predicted mass spectrometric data is summarized in the table below.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 201.0659 |

| [M+Na]⁺ | 223.0478 |

| [M-H]⁻ | 199.0513 |

| [M+NH₄]⁺ | 218.0924 |

| [M+K]⁺ | 239.0217 |

| [M]⁺• | 200.0586 |

| Data sourced from computational predictions.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazine and benzene rings, as well as the carboxylic acid proton. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.[2][3][4][5] The protons on the aromatic rings will likely appear in the region of 7-9 ppm. The specific splitting patterns (doublets, triplets, etc.) will depend on the coupling between adjacent protons.

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm.[3][5][6] The aromatic and heteroaromatic carbons of the benzene and pyrazine rings will resonate in the downfield region of the spectrum, typically between 120-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[3][7]

-

C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1720 cm⁻¹.[3][7]

-

C=C and C=N stretches (Aromatic/Heteroaromatic Rings): Multiple sharp bands in the 1450-1600 cm⁻¹ region.[7]

-

C-H stretches (Aromatic/Heteroaromatic Rings): Signals appearing above 3000 cm⁻¹.

-

Fingerprint Region: A complex pattern of bands below 1400 cm⁻¹ that is unique to the molecule.

Experimental Protocols

This section provides detailed methodologies for acquiring the spectroscopic data discussed above.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the solid sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8] Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[8]

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[9]

-

Ionization: Introduce the sample solution into the ESI source. This technique is a soft ionization method that typically generates the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[10]

-

Mass Analysis: The generated ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to assign the protons to their respective positions in the molecule.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Alternative Methodology (KBr Pellet):

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[11]

-

Pellet Formation: Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.[11]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.[11]

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. PubChemLite - 4-pyrazin-2-ylbenzoic acid (C11H8N2O2) [pubchemlite.lcsb.uni.lu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. fiveable.me [fiveable.me]

- 11. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to 4-(Pyrazin-2-yl)benzoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyrazin-2-yl)benzoic acid, a heterocyclic aromatic compound, has emerged as a significant scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. This technical guide provides a comprehensive overview of its discovery, synthesis, and history of use, with a focus on its role in the development of targeted therapeutics. Detailed experimental protocols for its synthesis via Suzuki-Miyaura cross-coupling are presented, along with a summary of its known applications and the biological activities of its derivatives.

Introduction

This compound (CAS No. 216060-23-0) is a bifunctional molecule featuring a pyrazine ring linked to a benzoic acid moiety. The pyrazine nucleus, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a common feature in many biologically active compounds and approved drugs. The carboxylic acid group provides a handle for further chemical modifications and can participate in crucial interactions with biological targets. While the discovery of this specific molecule is not marked by a singular seminal publication, its importance has grown steadily within the context of medicinal chemistry, where it serves as a valuable building block for creating compounds with diverse pharmacological activities.

History and Discovery

A significant milestone in the application of the this compound scaffold is its identification as a key component in the development of potent and selective kinase inhibitors. Notably, in studies focusing on Casein Kinase 2 (CSNK2A), the 4'-carboxyphenyl substituent on the pyrazine ring was found to be optimal for achieving high inhibitory activity.[1] This discovery has solidified the importance of this compound as a foundational structure in the design of new therapeutic agents targeting this and other kinases.

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound and its derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction provides a versatile and efficient means of forming the C-C bond between the pyrazine and benzene rings.

General Synthesis Scheme

A plausible and commonly employed synthetic route involves the coupling of a halogenated pyrazine with a boronic acid derivative of benzoic acid, or vice versa.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from the synthesis of a derivative and is a representative method for preparing the core compound.[1]

Materials:

-

2-Chloropyrazine

-

4-(Methoxycarbonyl)phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Coupling Reaction:

-

To a reaction vessel, add 2-chloropyrazine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

-

Heat the reaction mixture to reflux (e.g., 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

-

Work-up and Purification of the Ester Intermediate:

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (methyl 4-(pyrazin-2-yl)benzoate) by column chromatography on silica gel.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the purified methyl 4-(pyrazin-2-yl)benzoate in a mixture of THF and water.

-

Add an excess of lithium hydroxide (e.g., 2-3 eq).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Applications in Drug Discovery

The primary application of this compound is as a scaffold in the design of kinase inhibitors. The pyrazine ring can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a common interaction motif for type I kinase inhibitors. The benzoic acid moiety can extend into the solvent-exposed region or interact with charged residues, contributing to both potency and selectivity.

Casein Kinase 2 (CSNK2A) Inhibition

Derivatives of this compound have been identified as potent inhibitors of CSNK2A, a constitutively active serine/threonine kinase implicated in various diseases, including cancer and viral infections.[1] The 4'-carboxyphenyl group has been shown to be an optimal substituent at the 2-position of the pyrazine ring for CSNK2A activity.

The general structure-activity relationship (SAR) suggests that modifications at the 6-position of the pyrazine ring can be explored to modulate selectivity against other kinases, such as PIM kinases.

Caption: Interaction model of a this compound derivative with CSNK2A.

Quantitative Data

While specific biological data for the parent this compound is not extensively reported, the activity of its derivatives highlights the importance of this core structure. The following table summarizes representative data for a derivative where the 6-position of the pyrazine is substituted.

| Compound | Target Kinase | IC₅₀ (nM) | Cell-based Assay | Reference |

| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid derivative | CSNK2A | <10 | Antiviral activity | [1] |

Note: The IC₅₀ value is for a derivative and not the parent compound. This table is illustrative of the potential of the scaffold.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis via robust cross-coupling reactions and its favorable structural features for kinase inhibition have established it as a valuable scaffold in the development of targeted therapies. Future research will likely continue to explore the derivatization of this core to generate novel inhibitors for a range of therapeutic targets, further underscoring its significance in drug discovery.

References

The Expanding Therapeutic Potential of Novel Pyrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, serves as a pivotal scaffold in medicinal chemistry. Its derivatives have attracted considerable attention due to a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth overview of the biological activities of novel pyrazine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in the field of drug discovery and development.

Anticancer Activity

Pyrazine derivatives have emerged as promising candidates for anticancer drug development, demonstrating significant cytotoxic effects against various cancer cell lines.[9] The mechanisms underlying their anticancer activity are diverse, frequently involving the modulation of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various novel pyrazine derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |

| Chalcone-Pyrazine Hybrids | Compound 46 | BPH-1 | 10.4 | [1] |

| MCF-7 | 9.1 | [1] | ||

| Compound 47 | PC12 | 16.4 | [1] | |

| Compound 48 | BEL-7402 | 10.74 | [1] | |

| Boswellic Acid-Pyrazine Hybrids | Compound 317 | A2780 | 15.7 | [1][10] |

| HT-29 | 22.7 | [1][10] | ||

| A375 | 12.8 | [1][10] | ||

| Compound 318 | A2780 | 13.7 | [1][10] | |

| HT-29 | 12.2 | [1][10] | ||

| A375 | 2.1 | [1][10] | ||

| Pyrazolo[3,4-b]pyrazines | Compound 25i | MCF-7 | Very Significant (p < 0.001) | [11] |

| Compound 25j | MCF-7 | Very Significant (p < 0.001) | [11] | |

| Nerone-Pyrazine Hybrid | Compound 92 | (PARP inhibition) | 0.077 | [10] |

Experimental Protocols

A common synthetic route for preparing pyrazine-based chalcones is the Claisen-Schmidt condensation.[12][13]

General Procedure:

-

An appropriate acetophenone derivative is dissolved in a suitable solvent, such as ethanol.

-

An equimolar amount of a substituted benzaldehyde is added to the solution.

-

A catalytic amount of a base, such as aqueous sodium hydroxide, is added dropwise to the reaction mixture.

-

The mixture is stirred at room temperature for a specified period, typically several hours, until the reaction is complete (monitored by TLC).

-

The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the purified chalcone derivative.

-

The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[11][12][14]

The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

-

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Signaling Pathways in Anticancer Activity

Some pyrazine derivatives, such as ligustrazine-cinnamic acid hybrids, have been shown to induce apoptosis in cancer cells by modulating the mitochondrial apoptosis pathway.[10] This involves the upregulation of the Bcl-2/Bax ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Caption: Mitochondrial apoptosis pathway modulated by pyrazine derivatives.

Antimicrobial Activity

Novel pyrazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[12][13][15][16][17]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial efficacy of a compound.

| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazines | Compound 2e | Staphylococcus aureus | 32 | [15][16] |

| Escherichia coli | 16 | [15][16] | ||

| Halogenated Pyrazine-Based Chalcones | 2-chloro derivatives | Staphylococcus sp. | High inhibitory effect | [12][13] |

| 2-bromo/2-chloro derivatives | Candida glabrata | Growth inhibition | [12][13] | |

| Trichophyton interdigitale | Growth inhibition | [12][13] | ||

| Unspecified | Mycobacterium kansasii | Comparable to isoniazid | [12][13] | |

| Mycobacterium smegmatis | Comparable to isoniazid | [12][13] |

Experimental Protocols

The MIC of novel pyrazine derivatives against bacterial and fungal strains is commonly determined using the microbroth dilution method.[15][16]

Procedure:

-

A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

Positive (microorganism without test compound) and negative (medium only) controls are included.

-

The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain pyrazine derivatives have shown promising anti-inflammatory properties.[1][11]

Quantitative Anti-inflammatory Activity Data

| Compound Class | Compound | Assay | Activity | Reference |

| Paeonol-Pyrazine Hybrid | Compound 37 | LPS-induced NO overexpression in RAW264.7 macrophages (at 20 µM) | 56.32% inhibition | [1] |

| Pyrazolo[3,4-b]pyrazines | Compound 15 | Carrageenan-induced paw edema | Same as indomethacin | [11] |

| Compound 29 | Carrageenan-induced paw edema | Remarkable activity | [11] |

Experimental Protocols

The anti-inflammatory activity of pyrazine derivatives can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

-

Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

-

The cells are pre-treated with various concentrations of the test compounds for a short period.

-

The cells are then stimulated with LPS to induce NO production.

-

After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Neuroprotective Activity

The neuroprotective effects of pyrazine derivatives are an emerging area of research, with several compounds showing potential in protecting neuronal cells from damage.[10][18]

Quantitative Neuroprotective Activity Data

| Compound Class | Compound | Assay | EC50 (µM) | Reference |

| Cinnamic Acid-Pyrazine Hybrids | Compound 15 | Protection against free radical damage in HBMEC-2 cells | 3.55 | [10] |

| Compound 12 | Protection against free radical damage in SH-SY5Y cells | 3.68 | [10] | |

| Compound 13 | Protection against free radical damage in SH-SY5Y cells | 3.74 | [10] | |

| Compound 14 | Protection against free radical damage in SH-SY5Y cells | 3.62 | [10] | |

| Ligustrazine-Cinnamic Acid Hybrids | Compound 18 | Neuroprotective activity | 5.44 | [10] |

| Compound 19 | Neuroprotective activity | 3.68 | [10] |

Signaling Pathways in Neuroprotection

While studied in the context of triazine derivatives, the activation of the Wnt/β-catenin signaling pathway is a plausible mechanism for the neuroprotective effects of related heterocyclic compounds like pyrazines.[19] This pathway is crucial for neuronal development and survival.

Caption: Activation of the Wnt/β-catenin pathway.

Experimental Workflow for Neuroprotection Studies

A typical workflow for evaluating the neuroprotective effects of novel pyrazine derivatives is outlined below.

Caption: Experimental workflow for neuroprotection studies.

Conclusion

The pyrazine scaffold is a versatile and valuable platform for the development of novel therapeutic agents with a wide range of biological activities. The data and protocols presented in this guide highlight the significant potential of pyrazine derivatives in the fields of oncology, infectious diseases, inflammation, and neurodegenerative disorders. Further research into the synthesis, biological evaluation, and mechanistic understanding of these compounds is warranted to translate their therapeutic promise into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]

- 10. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 18. Protective effect of tetraethyl pyrazine against focal cerebral ischemia/reperfusion injury in rats: therapeutic time window and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective Role of Novel Triazine Derivatives by Activating Wnt/β Catenin Signaling Pathway in Rodent Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 4-(Pyrazin-2-yl)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(Pyrazin-2-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a diverse range of therapeutic agents. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, imparts favorable physicochemical properties, including the ability to act as a hydrogen bond acceptor and engage in various non-covalent interactions with biological targets. The benzoic acid moiety provides a key acidic functional group that can participate in crucial interactions with amino acid residues in enzyme active sites or receptor binding pockets. This combination has led to the discovery of potent and selective inhibitors of various enzymes and compounds with significant antimicrobial activity. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their applications as kinase inhibitors and antibacterial agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction allows for the efficient formation of the C-C bond between a substituted pyrazine and a benzoic acid derivative. A general synthetic scheme is outlined below.

General Synthetic Workflow

The following diagram illustrates a common workflow for the synthesis of substituted this compound derivatives, starting from a dihalopyrazine.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid

This protocol is adapted from the synthesis of potent CSNK2A inhibitors.[1]

Step 1: Synthesis of 6-chloro-N-(2-methoxyphenyl)pyrazin-2-amine

-

To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable solvent such as DMF, add 2-methoxyaniline (1.0-1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5-2.0 eq).

-

Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired product.

Step 2: Synthesis of methyl 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoate

-

In a reaction vessel, combine 6-chloro-N-(2-methoxyphenyl)pyrazin-2-amine (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like sodium carbonate (2.0 eq).

-

Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) for 12-18 hours under an inert atmosphere.

-

After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the methyl ester intermediate.

Step 3: Synthesis of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid

-

Dissolve the methyl 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoate (1.0 eq) in a mixture of THF and water.

-

Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0-5.0 eq).

-

Stir the mixture at room temperature for 4-12 hours until the ester hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield the final 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid.

Biological Activity of this compound Derivatives

As CSNK2A Kinase Inhibitors

A significant area of research for this class of compounds is the inhibition of Casein Kinase 2 (CSNK2), a serine/threonine kinase implicated in various diseases, including cancer and viral infections.[1] The 4'-carboxyphenyl group has been identified as an optimal substituent for potent CSNK2A activity.[1]

The following table summarizes the in-cell target engagement data for a series of 2,6-disubstituted pyrazines, measured by the NanoBRET assay.[1]

| Compound | R Group | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | Selectivity (PIM3/CSNK2A) |

| 1 | 6-aminoindazole | 15 | 25 | 1.7 |

| 2 | 6-isopropylaminoindazole | 12 | 18 | 1.5 |

| 4a | 6-aminoindazole (unsubstituted) | 15 | 25 | 1.7 |

| 6c | 6-isopropoxyindole | 8 | 240 | 30 |

| 7c | o-methoxy aniline | 40 | >10000 | >250 |

This protocol is a generalized procedure for determining the intracellular potency of inhibitors using the NanoBRET™ TE Intracellular Kinase Assay.

-

Cell Preparation:

-

HEK293 cells are transiently transfected with a plasmid encoding a CSNK2A-NanoLuc® fusion protein.

-

After 20-24 hours of expression, the cells are harvested, washed, and resuspended in Opti-MEM I Reduced Serum Medium.

-

-

Assay Plate Preparation:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute these in Opti-MEM to a 10x final concentration.

-

Prepare a solution of the NanoBRET™ Tracer K-10 in Opti-MEM.

-

Dispense the cell suspension into a 384-well white assay plate.

-

Add the test compounds and the tracer to the wells.

-

-

Incubation and Measurement:

-

Incubate the plate for 2 hours at 37 °C in a 5% CO2 incubator to allow for compound entry and target engagement.

-

Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

-

Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

-

-

Data Analysis:

-

Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.

-

Plot the corrected BRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.

-

CSNK2 is a constitutively active kinase that phosphorylates a wide array of substrates, influencing numerous cellular processes. Its dysregulation is linked to cancer through the promotion of cell proliferation and survival, and to viral infections by facilitating viral entry and replication.

Caption: Simplified CSNK2A signaling pathway in cancer and viral infection.

As Antibacterial Agents

Derivatives of pyrazine-2-carboxylic acid, a closely related scaffold, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

The following table presents the MIC values (in µg/mL) of several pyrazine-2-carboxylic acid derivatives against common bacterial strains.

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

| P3 | >100 | 50 | 50 | >100 |

| P4 | 100 | 25 | 50 | >100 |

| P6 | >100 | 50 | >100 | 25 |

| P7 | 100 | 50 | 50 | 25 |

| P9 | >100 | 25 | 50 | 25 |

| P10 | >100 | 50 | >100 | 25 |

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Bacterial Inoculum:

-

Culture bacteria in Mueller-Hinton Broth (MHB) overnight at 37 °C.

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing MHB.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.

-

The following diagram illustrates a typical workflow for screening compounds for antibacterial activity.

Caption: Workflow for antibacterial screening using the broth microdilution method.

Conclusion

The this compound core represents a highly valuable scaffold in medicinal chemistry. Its synthetic tractability, primarily through Suzuki-Miyaura coupling, allows for the generation of diverse libraries of compounds. These derivatives have shown significant promise as potent and selective inhibitors of protein kinases, such as CSNK2A, with potential applications in oncology and antiviral therapies. Furthermore, related pyrazine-containing structures exhibit promising antibacterial activity. The detailed protocols and data presented in this guide are intended to facilitate further research and development of novel therapeutic agents based on this versatile chemical framework. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical development.

References

The Strategic Role of 4-(Pyrazin-2-yl)benzoic Acid in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrazin-2-yl)benzoic acid, a bifunctional aromatic compound, has emerged as a versatile and highly valuable building block in the realms of supramolecular chemistry, materials science, and medicinal chemistry. Its unique molecular architecture, featuring a pyrazine ring and a benzoic acid moiety, offers a compelling combination of coordination sites and potential for hydrogen bonding, making it an exemplary linker for the construction of complex molecular frameworks and a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of this compound and its pivotal role as a foundational component in the rational design and synthesis of advanced materials and bioactive molecules.

Synthesis of the Building Block: this compound

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a robust and versatile route to couple a pyrazine halide with a boronic acid derivative of benzoic acid, enabling the formation of the desired carbon-carbon bond with high yields and selectivity.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

A plausible and commonly employed experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction is detailed below. This protocol is a composite based on established methodologies for similar cross-coupling reactions.

Materials:

-

2-Chloropyrazine

-

4-Carboxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloropyrazine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4, which will precipitate the product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Logical Workflow for Synthesis:

Unveiling the Potential of 4-(Pyrazin-2-yl)benzoic Acid Derivatives as Potent Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-(Pyrazin-2-yl)benzoic acid and its derivatives as a promising scaffold for the development of targeted kinase inhibitors. While the core molecule itself has not been extensively profiled, its substituted analogs have demonstrated significant inhibitory activity against key oncogenic kinases, namely Casein Kinase 2 alpha (CSNK2A) and PIM3 kinase. This document consolidates the available preclinical data, outlines detailed experimental methodologies, and visualizes the relevant biological pathways to support further research and development in this area.

Core Chemical Structure and Properties

The foundational molecule, this compound, possesses a pyrazine ring linked to a benzoic acid moiety. This heterocyclic scaffold serves as a versatile starting point for chemical modifications aimed at enhancing potency and selectivity against specific kinase targets.

| Property | Value |

| Molecular Formula | C11H8N2O2 |

| SMILES | O=C(O)c1ccc(cc1)c2nccnc2 |

| InChI | InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-7H,(H,14,15) |

Kinase Inhibition Profile of this compound Derivatives

Recent studies have focused on 2,6-disubstituted pyrazine derivatives, where the 4-(carboxyphenyl) group at the 2-position of the pyrazine ring was found to be optimal for CSNK2A activity. Modifications at the 6-position have been explored to enhance selectivity, particularly over PIM3 kinase.

Quantitative Inhibition Data